molecular formula C20H24N4O3 B5288420 ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE

ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE

Cat. No.: B5288420
M. Wt: 368.4 g/mol
InChI Key: XRKUZNFELWZJEJ-UHFFFAOYSA-N
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Description

ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring, a pyridine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are often employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s piperazine and pyridine moieties allow it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({2-[4-(2-PYRIDYL)PIPERAZINO]ACETYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-2-27-20(26)16-6-8-17(9-7-16)22-19(25)15-23-11-13-24(14-12-23)18-5-3-4-10-21-18/h3-10H,2,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKUZNFELWZJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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